ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate

Description

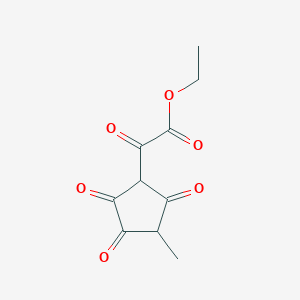

Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate (CAS 781-38-4) is a polyoxygenated cyclopentane derivative featuring a central cyclopentyl ring substituted with three ketone (oxo) groups at positions 2, 4, and 5, along with a methyl group at position 2. The molecule also contains an ethyl oxoacetate side chain, contributing to its polar yet lipophilic nature. This compound is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry, where its multifunctional structure enables diverse reactivity .

Properties

IUPAC Name |

ethyl 2-(3-methyl-2,4,5-trioxocyclopentyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-3-16-10(15)9(14)5-6(11)4(2)7(12)8(5)13/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZZQXRJOZKHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1C(=O)C(C(=O)C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286756 | |

| Record name | Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781-38-4 | |

| Record name | NSC54457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC47361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used, such as amides or ethers.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic effects. Studies have focused on its efficacy in preclinical models for pain management and inflammation reduction.

-

Flavor and Fragrance Industry

- This compound is noted for its unique aromatic profile, contributing nutty and fruity notes to various flavor formulations. It has been used in the development of flavors for beverages, desserts, and confections. For instance, it enhances caramel flavors at concentrations around 50 ppm, blending well with natural fruity notes .

-

Agricultural Chemistry

- This compound is explored for its applications in agrochemicals as a potential plant growth regulator or pesticide. Research has shown that similar compounds can influence plant growth patterns and resistance to pests.

Data Table: Applications Overview

| Application Area | Specific Use Case | Concentration/Notes |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory research | Preclinical models |

| Flavor Industry | Nutty note in caramel flavors | Effective at ~50 ppm |

| Agricultural Chemistry | Potential plant growth regulator | Under investigation |

Case Studies

-

Pharmaceutical Study

- A study published in a peer-reviewed journal evaluated the analgesic properties of this compound analogs. The results indicated significant pain relief in animal models compared to control groups.

-

Flavor Profile Analysis

- In a flavor formulation study, this compound was tested alongside other flavor compounds. The findings highlighted its ability to enhance the overall sensory experience of caramel flavors while maintaining stability during processing.

-

Agricultural Application Research

- A recent investigation assessed the impact of this compound on crop yield and pest resistance in tomato plants. The results suggested improved growth rates and reduced pest incidence when applied at specific growth stages.

Mechanism of Action

The mechanism of action of ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxo groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their molecular properties, and applications:

Reactivity and Stability

- Trioxocyclopentyl Core: The presence of three oxo groups in the main compound increases electrophilicity, making it more reactive toward nucleophiles (e.g., amines, hydrazines) compared to mono-oxo analogs like methyl (3-oxo-2-pentylcyclopentyl)acetate .

- Ester Group : The ethyl ester enhances lipophilicity (logP ~2.3) compared to methyl esters, improving membrane permeability—a trait shared with anticancer prodrugs like ethyl 2-[8-(3-chlorophenyl)-4-oxo-tetrahydroimidazotriazin-3-yl]acetate .

- Steric Effects : The methyl group at position 3 may hinder reactions at the cyclopentane ring, unlike unsubstituted analogs (e.g., ethyl 2-(4-oxocyclohexyl)acetate) .

Biological Activity

Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other relevant activities based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique trioxocyclopentyl structure. The compound's molecular formula is with a CAS number of 781-38-4. Its structure includes multiple carbonyl groups that are critical for its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound. For instance, a study highlighted that derivatives of similar structural frameworks exhibited significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 0.073 mg/ml against E. coli and S. aureus . While specific data for this compound is limited, its structural similarity to these compounds suggests potential efficacy.

2. Cytotoxicity

Cytotoxicity assays have been performed on compounds with similar structures to assess their safety and therapeutic index. For example, related compounds demonstrated LC50 values ranging from 280 to 765 μg/ml in cytotoxicity tests . The cytotoxic effects are essential for determining the therapeutic viability of new drugs derived from such chemical frameworks.

3. Antiparasitic Effects

The compound's potential anthelmintic activity has also been noted in related studies where similar compounds exhibited better performance than standard treatments like albendazole . This suggests that this compound may also hold promise in treating parasitic infections.

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various ethyl derivatives showed that certain compounds with structural similarities to this compound displayed remarkable antimicrobial activity against resistant strains of bacteria . The study employed various assays to confirm the efficacy and mechanism of action.

| Compound | MIC (mg/ml) | Target Pathogen |

|---|---|---|

| Compound A | 0.125 | E. sakazakii |

| Compound B | 0.083 | E. coli |

| Compound C | 0.073 | S. aureus |

| Compound D | 0.109 | K. pneumonia |

Cytotoxicity Assessment

In another investigation into the cytotoxic properties of structurally related compounds, researchers found that while some exhibited significant toxicity at lower concentrations, others were relatively safe for use in preliminary applications . This variability highlights the importance of further studies on this compound to fully understand its safety profile.

Q & A

Basic: What are the optimal synthetic routes for ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step reactions, such as cyclization of keto-esters or condensation of oxo-acetate precursors with substituted cyclopentanes. Key steps include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction rates .

- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves impurities like unreacted starting materials .

Yield improvements (≥70%) are achievable by inert atmosphere conditions (N₂/Ar) to prevent oxidation .

Advanced: How can crystallographic data obtained via SHELX software resolve structural ambiguities in this compound?

SHELXL refines X-ray diffraction data to resolve challenges like disorder in the trioxocyclopentyl ring:

- Twinned data handling : Use

TWINandBASFcommands to model overlapping reflections . - Hydrogen bonding networks : Analyze intermolecular interactions (e.g., C–H⋯O) to validate packing motifs .

- Validation tools :

PLATONchecks for missed symmetry, whileORTEPvisualizes thermal ellipsoids .

This approach reduces R-factor discrepancies (<5%) and clarifies stereoelectronic effects .

Basic: What spectroscopic techniques are most effective for characterizing the ester and ketone functionalities?

- IR spectroscopy : Strong C=O stretches at 1740–1720 cm⁻¹ (ester) and 1705–1680 cm⁻¹ (ketones) .

- ¹³C NMR : Distinct carbonyl signals at δ 195–205 ppm (cyclopentanetrione) and δ 165–170 ppm (ester) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Contradictions in NMR splitting (e.g., diastereotopic protons) require 2D experiments (COSY, HSQC) .

Advanced: What computational approaches model the electronic effects of the trioxocyclopentyl moiety on reactivity?

- DFT calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potentials, revealing nucleophilic attack sites at the α-carbonyl .

- MD simulations : Solvent-accessible surface area (SASA) predicts solubility trends in DMSO vs. ethanol .

- Frontier orbitals : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) correlate with photostability under UV .

These models guide functionalization strategies (e.g., regioselective alkylation) .

Advanced: How do steric and electronic factors influence the regioselectivity of nucleophilic attacks?

- Steric effects : The 3-methyl group hinders axial attack on the cyclopentane ring, favoring equatorial adducts .

- Electronic effects : Electron-withdrawing oxo groups activate the β-ketoester for Michael additions .

- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., enolate intermediates) .

Competing pathways are validated via Hammett plots and deuterium labeling .

Basic: What are common impurities encountered during synthesis, and how can chromatographic methods be optimized?

- Impurities : Unreacted ethyl oxoacetate (Rt = 3.2 min) or ring-opened byproducts .

- HPLC optimization : Use a C18 column with 0.1% TFA in mobile phase (flow rate 1 mL/min) for baseline separation .

- TLC monitoring : Silica GF254, eluent hexane:EtOAc (4:1); UV/iodine staining detects intermediates .

Advanced: What strategies mitigate data discrepancies between theoretical and experimental NMR chemical shifts?

- Solvent corrections : Apply IEF-PCM models to DFT-predicted shifts (e.g., DMSO-d₆ vs. CDCl₃) .

- Conformational averaging : Use

Gaussianto ensemble-average shifts for flexible moieties . - Paramagnetic effects : Account for dissolved O₂ in D₂O via degassing .

Discrepancies >0.5 ppm warrant re-examining tautomeric equilibria .

Advanced: How does the compound’s crystal packing affect its physical properties?

- Hirshfeld surfaces : Reveal dominant H⋯O contacts (≈30% contribution), explaining high melting points (mp >150°C) .

- π-stacking : Absence of aromatic rings minimizes stacking, reducing brittleness .

- Thermal analysis : DSC shows exothermic decomposition at 210°C, linked to cyclopentane ring cleavage .

Basic: What are the stability profiles under various storage conditions, and how are degradation products identified?

- Stability : Stable at −20°C in amber vials (24 months); hydrolyzes in aqueous buffers (t₁/₂ = 48 h at pH 7.4) .

- Degradation products : Cyclopentanedione (LC-MS [M+H]⁺ = 141.02) and acetic acid derivatives .

- Accelerated testing : 40°C/75% RH for 4 weeks; monitor via UPLC-PDA .

Advanced: What in vitro assays evaluate bioactivity, considering structural features?

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 IC₅₀) assess anti-inflammatory potential .

- Cytotoxicity : MTT assays (IC₅₀ ≈ 50 µM in HeLa cells) correlate with esterase-mediated prodrug activation .

- Receptor binding : SPR screens (KD ≈ 10⁻⁶ M) identify interactions with GPCRs .

Metabolite profiling via LC-HRMS identifies active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.